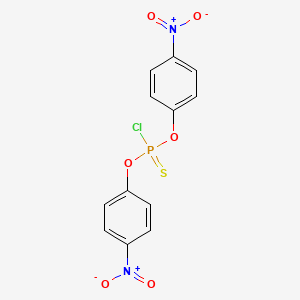

O,O-Bis(4-nitrophenyl) phosphorochloridothioate

Description

O,O-Bis(4-nitrophenyl) phosphorochloridothioate is a thiophosphoryl chloride derivative characterized by two 4-nitrophenyl groups attached to the phosphorus atom. Phosphorochloridothioates are critical intermediates in synthesizing organophosphorus pesticides, nerve agents, and flame retardants due to their reactivity with nucleophiles like alcohols and amines. The nitro groups on the aromatic rings likely enhance electron-withdrawing effects, influencing reactivity and stability compared to other substituents (e.g., chloro or alkyl groups).

Properties

CAS No. |

52678-80-5 |

|---|---|

Molecular Formula |

C12H8ClN2O6PS |

Molecular Weight |

374.69 g/mol |

IUPAC Name |

chloro-bis(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H8ClN2O6PS/c13-22(23,20-11-5-1-9(2-6-11)14(16)17)21-12-7-3-10(4-8-12)15(18)19/h1-8H |

InChI Key |

MOSDDBBOIGXEMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=S)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE typically involves the reaction of 4-nitrophenol with phosphorus oxychloride and thiophosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production of BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE follows similar synthetic routes but on a larger scale. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE include bases like pyridine and nucleophiles such as amines and alcohols. Reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions involving BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE depend on the specific nucleophile used. For example, reaction with an amine would yield a phosphoramidothioate derivative .

Scientific Research Applications

BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of enzyme mechanisms and inhibition.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE involves its ability to act as an electrophile in chemical reactions. It targets nucleophilic sites in molecules, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution and hydrolysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares O,O-Bis(4-nitrophenyl) phosphorochloridothioate with similar compounds, emphasizing molecular structure, substituent effects, and applications.

Reactivity and Substituent Effects

- Electron-withdrawing groups (e.g., nitro) : Enhance electrophilicity of the phosphorus center, increasing reactivity toward nucleophiles. This property is critical in pesticide synthesis, where rapid reaction with alcohols or amines is required.

- Steric effects : Bulky substituents like 4-chlorophenyl or pentachlorophenyl reduce reaction rates due to hindered access to the phosphorus atom.

- Alkyl vs. aryl groups : Alkyl-substituted derivatives (e.g., diethyl or dimethyl) exhibit lower molecular weights and higher volatility, making them suitable for liquid-phase reactions.

Stability and Environmental Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.